5-Hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthoquinone
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Overview
Description
5-Hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthoquinone is a complex organic compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthoquinone typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.
Methoxylation: Methoxy groups are introduced using methanol and a catalyst such as sulfuric acid.
Hydroxyethylation: The hydroxyethyl group is added through a reaction with ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones with different oxidation states.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can modify its functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinones.
Substitution: Various substituted naphthoquinones depending on the reagents used.
Scientific Research Applications
5-Hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthoquinone has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism by which 5-Hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthoquinone exerts its effects involves:
Molecular Targets: Interacts with cellular proteins and enzymes, disrupting their normal function.
Pathways: Induces oxidative stress in cells, leading to apoptosis. It can also inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6-(1-hydroxyethyl)-2-benzofuran-1(3H)-one: Similar structure but different functional groups.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Shares some functional groups but has a different core structure.
Uniqueness
5-Hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthoquinone is unique due to its specific arrangement of hydroxyl, methoxy, and hydroxyethyl groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
86108-17-0 |
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Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O6/c1-6(15)11-9(19-2)4-7-12(14(11)18)8(16)5-10(20-3)13(7)17/h4-6,15,18H,1-3H3 |
InChI Key |
DUFFAWHPHNGPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)O |
Origin of Product |
United States |
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